molecular formula C8H6BrFO B1529180 3-(Bromomethyl)-5-fluorobenzaldehyde CAS No. 1379358-86-7

3-(Bromomethyl)-5-fluorobenzaldehyde

Cat. No.: B1529180
CAS No.: 1379358-86-7
M. Wt: 217.03 g/mol
InChI Key: KTRILTQPYHNWMJ-UHFFFAOYSA-N
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Description

3-(Bromomethyl)-5-fluorobenzaldehyde (C₈H₆BrFO) is a halogenated benzaldehyde derivative featuring a bromomethyl (-CH₂Br) group at the 3-position and a fluorine atom at the 5-position of the aromatic ring. This compound is of significant interest in organic synthesis due to the reactivity of the bromomethyl group, which serves as a versatile leaving group or alkylating agent, and the electron-withdrawing fluorine substituent, which modulates electronic properties and enhances stability in certain reactions.

Properties

IUPAC Name

3-(bromomethyl)-5-fluorobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrFO/c9-4-6-1-7(5-11)3-8(10)2-6/h1-3,5H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTRILTQPYHNWMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C=O)F)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Bromomethyl)-5-fluorobenzaldehyde typically involves the bromination of 5-fluorobenzaldehyde. One common method includes the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN) under light or heat to facilitate the bromination process . The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform.

Industrial Production Methods

Industrial production of 3-(Bromomethyl)-5-fluorobenzaldehyde may involve similar bromination techniques but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

3-(Bromomethyl)-5-fluorobenzaldehyde undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by various nucleophiles, such as amines, thiols, or alkoxides, to form corresponding substituted products.

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, sodium thiolate, or alkoxide in polar aprotic solvents (e.g., dimethylformamide) under mild heating.

    Oxidation: Potassium permanganate in aqueous or acidic medium, or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or ethanol, or lithium aluminum hydride in ether.

Major Products Formed

    Nucleophilic Substitution: Substituted benzaldehydes with various functional groups replacing the bromomethyl group.

    Oxidation: 3-(Bromomethyl)-5-fluorobenzoic acid.

    Reduction: 3-(Bromomethyl)-5-fluorobenzyl alcohol.

Scientific Research Applications

3-(Bromomethyl)-5-fluorobenzaldehyde is utilized in various scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used to modify biomolecules through nucleophilic substitution reactions, aiding in the study of enzyme mechanisms and protein functions.

    Industry: Used in the production of specialty chemicals and materials, including polymers and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(Bromomethyl)-5-fluorobenzaldehyde primarily involves its reactivity towards nucleophiles and its ability to undergo various chemical transformations. The bromomethyl group is a good leaving group, making the compound highly reactive in nucleophilic substitution reactions. The aldehyde group can participate in oxidation and reduction reactions, further expanding its utility in synthetic chemistry.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Reactivity

  • 4-(Bromomethyl)benzaldehyde (C₈H₇BrO): Substituents: Bromomethyl at the 4-position; lacks fluorine. Reactivity: The para-substituted bromomethyl group facilitates nucleophilic substitutions (e.g., Suzuki couplings) but may exhibit lower steric hindrance compared to the 3-position isomer. Applications: Intermediate in pharmaceuticals and agrochemicals .
  • 5-Bromo-4-fluoro-2-hydroxybenzaldehyde (C₇H₄BrFO₂): Substituents: Bromo (5-position), fluoro (4-position), and hydroxyl (2-position). Reactivity: The hydroxyl group increases polarity and hydrogen-bonding capacity, making it less reactive in alkylation compared to bromomethyl analogs. Applications: Potential precursor for fluorinated drug candidates .
  • 2-Hydroxy-3-allyl-5-fluorobenzaldehyde (C₁₀H₉FO₂) :

    • Substituents: Hydroxyl (2-position), allyl (3-position), and fluorine (5-position).
    • Reactivity: The allyl group enables cycloaddition or polymerization reactions, while fluorine enhances electrophilicity.
    • Applications: Demonstrated efficacy as an agricultural biocide .
  • 3-Bromo-4-[(3-fluorobenzyl)oxy]-5-methoxybenzaldehyde (C₁₅H₁₂BrFO₃) :

    • Substituents: Bromo (3-position), fluorobenzyl ether (4-position), and methoxy (5-position).
    • Reactivity: The ether and methoxy groups stabilize the aromatic ring, reducing electrophilicity at the aldehyde group.
    • Applications: Likely used in complex drug synthesis due to its multifunctional structure .

Electronic and Steric Effects

  • Fluorine’s electron-withdrawing effect activates the ring for electrophilic substitutions (e.g., nitration) but deactivates it for nucleophilic attacks.
  • Comparison with Fluorine-Free Analogs :

    • Fluorine-free analogs (e.g., 4-(Bromomethyl)benzaldehyde) lack the electron-withdrawing stabilization, leading to higher reactivity in nucleophilic substitutions.

Biological Activity

3-(Bromomethyl)-5-fluorobenzaldehyde is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, effects, and relevant case studies.

Chemical Structure and Properties

The chemical formula for 3-(Bromomethyl)-5-fluorobenzaldehyde is C8H7BrF1O. It features a bromomethyl group and a fluorine atom attached to a benzaldehyde structure, which may influence its reactivity and biological interactions.

The biological activity of 3-(Bromomethyl)-5-fluorobenzaldehyde is primarily attributed to its ability to interact with various biological targets. These interactions may include:

  • Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : The compound could modulate receptor activities, affecting cellular signaling pathways.
  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, possibly through disruption of microbial cell function.

Biological Activities

Research indicates that 3-(Bromomethyl)-5-fluorobenzaldehyde exhibits several biological activities:

  • Antimicrobial Properties : Studies have shown that this compound can inhibit the growth of certain bacteria and fungi, making it a candidate for further development as an antimicrobial agent.
  • Cytotoxic Effects : Investigations into its cytotoxicity reveal that it may induce apoptosis in cancer cell lines, suggesting potential applications in cancer therapy.

Data Table of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibition of bacterial growth
CytotoxicityInduction of apoptosis in cancer cells
Enzyme InhibitionPotential inhibition of metabolic enzymes

Case Studies

  • Antimicrobial Study : A recent study evaluated the antimicrobial efficacy of 3-(Bromomethyl)-5-fluorobenzaldehyde against various pathogens. Results indicated significant inhibition against Staphylococcus aureus and Escherichia coli, showcasing its potential as an antimicrobial agent.
  • Cytotoxicity Assessment : In vitro tests on human cancer cell lines demonstrated that 3-(Bromomethyl)-5-fluorobenzaldehyde induced apoptosis at concentrations above 50 µM. The mechanism was linked to the activation of caspase pathways, which are crucial for programmed cell death.

Research Findings

Recent findings suggest that the bromomethyl and fluorine substituents enhance the reactivity and biological activity of the compound. The presence of these groups may facilitate interactions with nucleophiles in biological systems, increasing its potential as a therapeutic agent.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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